Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thiopyrano ring, and an ethyl ester functional group. Its molecular formula is C10H12N2O3S, and it has a molecular weight of approximately 240.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced pyrazole derivatives .
Scientific Research Applications
Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Similar structure but lacks the sulfur atom.
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole derivatives: Various derivatives with different substituents on the pyrazole or thiopyrano rings.
Uniqueness
Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate is unique due to the presence of both a sulfur atom and an ethyl ester group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-6-5-14-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVKSHFDXWZTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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